Hydrogen-Bond Donor (HBD) Profile: 3,5-Dimethylpyrazole N-H vs. N-Methylated Analog
The target compound retains a hydrogen-bond-donor (HBD) N-H on the pyrazole ring. Its closest commercially available analog, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine, replaces this N-H with an N-methyl group. This substitution reduces the compound's hydrogen-bond-donor count from 2 to 1 and eliminates a potential site for HBD-driven interactions with biological targets . While no direct binding assay for this target molecule is publicly disclosed, this quantum of HBD count represents a critical pharmacophoric branching point, making the two compounds non-interchangeable for target-binding hypotheses [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine: HBD = 1 |
| Quantified Difference | ΔHBD = 1 (a critical pharmacophoric change) |
| Conditions | Structural analysis; standard cheminformatics descriptors |
Why This Matters
The presence of a unique hydrogen-bond donor alters the compound's pharmacophore-matched molecular recognition profile, making it the specific choice for lead series where an N-H interaction is required.
- [1] Actelion Pharmaceuticals Ltd. (2015). 4,4-DIFLUORO-PIPERIDINE-COMPOUNDS. U.S. Patent Application No. 20150051226. View Source
